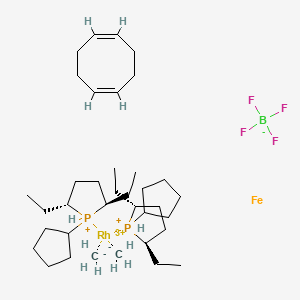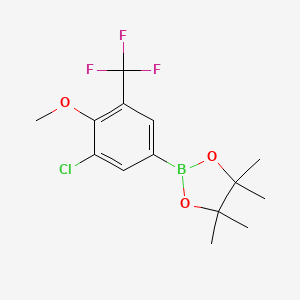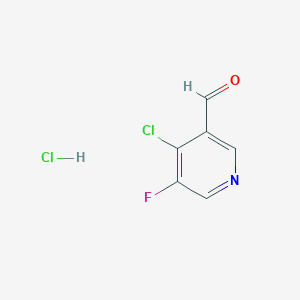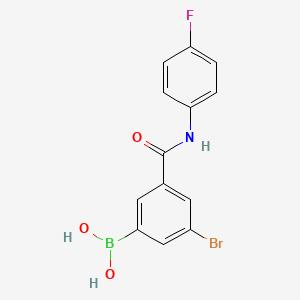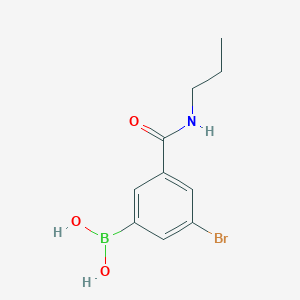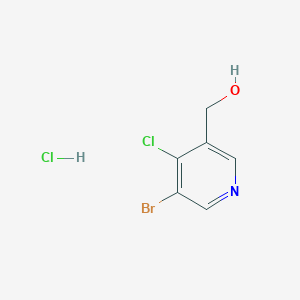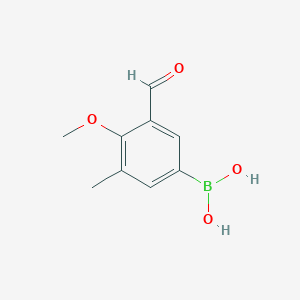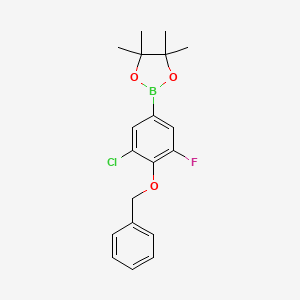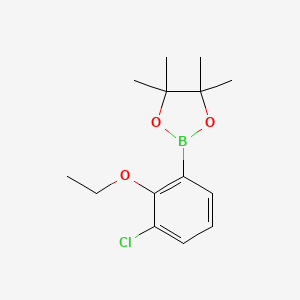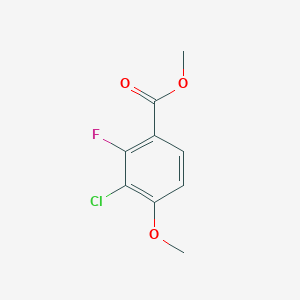
Methyl 3-chloro-2-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-chloro-2-fluoro-4-methoxybenzoate” is a chemical compound with the CAS Number: 2121309-20-2 . It has a molecular weight of 218.61 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClFO3/c1-13-6-4-3-5 (9 (12)14-2)8 (11)7 (6)10/h3-4H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Herbicide Intermediate Synthesis
One of the applications of related chemical compounds involves the synthesis of herbicide intermediates. For example, a study by Zhou Yu (2002) discussed the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. This process involved multiple steps, including treatment of 4-chloro-2-fluoroanisole to yield different intermediates, culminating in the synthesis of the final product with a total yield of 63.5% (Zhou Yu, 2002).
Antitumor and Antimicrobial Activities
A significant application in the field of medical and pharmaceutical research was identified in the isolation of new compounds from the mangrove endophytic fungus Nigrospora sp. This study led to the discovery of two new compounds, including one structurally similar to methyl 3-chloro-2-fluoro-4-methoxybenzoate, which showed moderate antitumor and antimicrobial activities (X. Xia et al., 2011).
Synthesis of Pharmaceutical Intermediates
Gong Ping (2005) explored the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline(ZD1839), starting from 3-hydroxy-4-methoxybenzoic acid methyl ester. This research highlighted the compound's potential in synthesizing pharmaceutical intermediates, demonstrating advantages such as mild reaction conditions and high yields (Gong Ping, 2005).
Synthesis of Aromatic Compounds
Another study by Chen Bing-he (2008) focused on the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating a method that could potentially apply to similar compounds like this compound for the synthesis of aromatic compounds (Chen Bing-he, 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 3-chloro-2-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTGXXFRPNJLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


